molecular formula C22H27FN3NaO6S B1139452 Rosuvastatin (D3 Sodium)

Rosuvastatin (D3 Sodium)

Cat. No.: B1139452
M. Wt: 506.5 g/mol
InChI Key: RGEBGDYYHAFODH-SYRJKFITSA-M
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Mechanism of Action

Target of Action

Rosuvastatin, a lipid-lowering drug, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .

Mode of Action

Rosuvastatin acts as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, rosuvastatin reduces the conversion of HMG-CoA to mevalonic acid, an early rate-limiting step in cholesterol biosynthesis . This inhibition results in a compensatory increase in the expression of LDL receptors on hepatocyte membranes and a stimulation of LDL catabolism .

Biochemical Pathways

The primary biochemical pathway affected by rosuvastatin is the cholesterol biosynthesis pathway . By inhibiting HMG-CoA reductase, rosuvastatin disrupts the conversion of HMG-CoA to mevalonic acid, thereby reducing the production of cholesterol and other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) .

Pharmacokinetics

Rosuvastatin has a mean absolute oral availability of 20% . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . The overall mean total clearance of rosuvastatin is 28.3 L/h , and it has an average terminal elimination half-life of approximately 20 hours . Rosuvastatin is primarily excreted as unchanged drug in the feces (90%) .

Result of Action

The primary result of rosuvastatin’s action is a significant reduction in LDL cholesterol levels . This reduction in LDL cholesterol is associated with a decreased risk of cardiovascular disease, including myocardial infarction and stroke . The use of rosuvastatin has been shown to cause a 20%-22% relative reduction in major cardiovascular events for every 1 mmol/L reduction in LDL .

Action Environment

The action of rosuvastatin can be influenced by environmental factors such as the presence of other drugs. For instance, the interaction of rosuvastatin with darunavir/ritonavir was considered statistically and clinically relevant . Furthermore, there is considerable variation in the pharmacokinetics of rosuvastatin between races . Lastly, vitamin D levels have been reported to affect the lipid-lowering actions of some statins .

Biochemical Analysis

Biochemical Properties

Rosuvastatin (D3 Sodium) works by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in the production of cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .

Cellular Effects

Rosuvastatin (D3 Sodium) has been shown to exert vasculoprotective effects independent of its lipid-lowering properties . This includes improvement in endothelial function, enhanced stability of atherosclerotic plaques, and reduced oxidative stress and inflammation .

Molecular Mechanism

The molecular mechanism of Rosuvastatin (D3 Sodium) involves its binding to the active site of the HMG-CoA reductase enzyme, thereby inhibiting the conversion of HMG-CoA to mevalonic acid . This inhibition reduces the production of cholesterol and other compounds involved in lipid metabolism and transport .

Temporal Effects in Laboratory Settings

In laboratory settings, Rosuvastatin (D3 Sodium) has been shown to have a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h, and an average terminal elimination half-life of approximately 20 hours . The systemic exposure of rosuvastatin is characterized by a large coefficient of variation (48%), indicating variability over time .

Metabolic Pathways

Rosuvastatin (D3 Sodium) is metabolized to a limited extent (10% of the dose) primarily by CYP2C9 and CYP2C19 . This metabolic pathway isn’t deemed to be clinically significant as there were no observable effects on the drug’s pharmacokinetics .

Transport and Distribution

Rosuvastatin (D3 Sodium) is transported and distributed within cells and tissues via active uptake by OATP2B1, OATP1B1/OATP1B3, and OAT3 transporters . It is also effluxed by BCRP and Pgp transporters .

Properties

IUPAC Name

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methylsulfonyl(trideuteriomethyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17-;/m1./s1/i3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEBGDYYHAFODH-SYRJKFITSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C1=NC(=C(C(=N1)C(C)C)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)S(=O)(=O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN3NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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